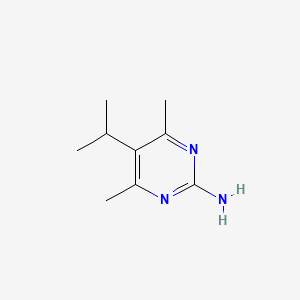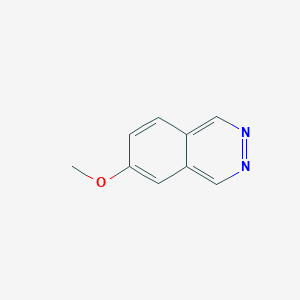
6-Methoxyphthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxyphthalazine is a heterocyclic compound belonging to the phthalazine family It is characterized by a phthalazine ring substituted with a methoxy group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyphthalazine typically involves the following steps:
Lithiation and Formylation: The starting material, 2-bromobenzaldehyde acetal, undergoes lithiation using n-butyllithium in tetrahydrofuran (THF) at -78°C. The mixture is then warmed to -40°C and recooled to -78°C before adding anhydrous N,N-dimethylformamide. This step yields the corresponding aldehyde.
Deprotection: The aldehyde is deprotected using wet Amberlyst® 15 in acetone, converting the acetals back to aldehydes.
Condensative Cyclization: The final step involves reacting the o-dialdehyde with anhydrous hydrazine in absolute ethanol at 0°C to 23°C, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be scaled up for industrial applications, ensuring high yields and purity.
化学反応の分析
Types of Reactions: 6-Methoxyphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups .
科学的研究の応用
6-Methoxyphthalazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-Methoxyphthalazine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DHFR, thereby disrupting bacterial growth and proliferation. The compound’s methoxy group plays a crucial role in its binding affinity and specificity towards the target enzyme .
類似化合物との比較
Phthalazine: The parent compound without the methoxy substitution.
6-Chlorophthalazine: A similar compound with a chlorine atom instead of a methoxy group.
6-Methylphthalazine: A derivative with a methyl group at the sixth position.
Uniqueness: 6-Methoxyphthalazine is unique due to its methoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
6-methoxyphthalazine |
InChI |
InChI=1S/C9H8N2O/c1-12-9-3-2-7-5-10-11-6-8(7)4-9/h2-6H,1H3 |
InChIキー |
LKPNNHQRYJGPSM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CN=NC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




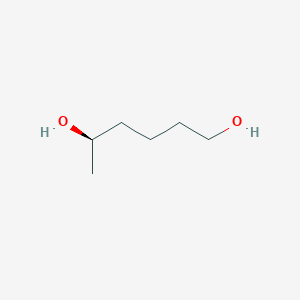
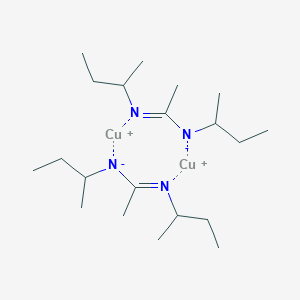
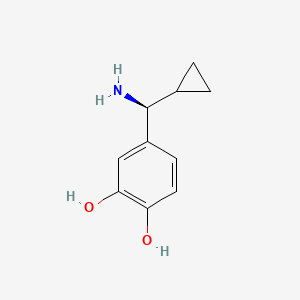
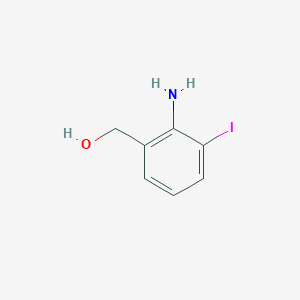
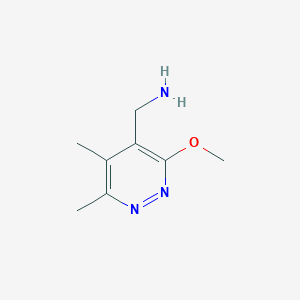
![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
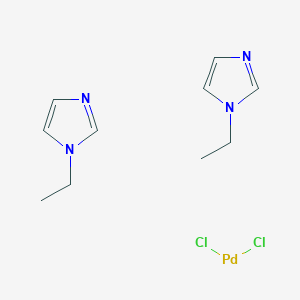
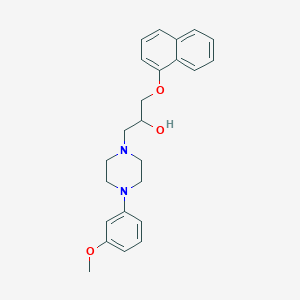
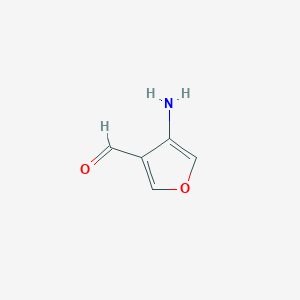
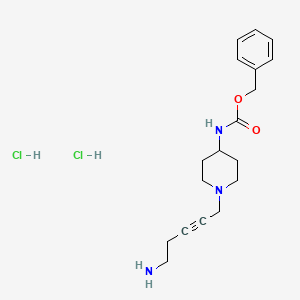
![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)
